molecular formula C15H14ClFN4O2 B4512526 1-(3-chloro-4-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide

1-(3-chloro-4-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4512526
M. Wt: 336.75 g/mol
InChI Key: FTZLOBVBMUKSKX-UHFFFAOYSA-N
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Description

1-(3-chloro-4-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidine ring, a pyrazole moiety, and a substituted phenyl group, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 1-(3-chloro-4-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the pyrazole moiety: This step may involve the reaction of a suitable pyrazole derivative with the intermediate compound.

    Substitution on the phenyl ring:

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced techniques such as catalytic processes and continuous flow reactors.

Chemical Reactions Analysis

1-(3-chloro-4-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-chloro-4-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(3-chloro-4-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

  • 1-(3-chloro-4-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate
  • 1-(3-chloro-4-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylamide

These compounds share similar structural features but may differ in their specific substituents or functional groups, leading to variations in their chemical and biological properties

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-N-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN4O2/c1-20-8-10(6-18-20)19-15(23)9-4-14(22)21(7-9)11-2-3-13(17)12(16)5-11/h2-3,5-6,8-9H,4,7H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZLOBVBMUKSKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-chloro-4-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 2
1-(3-chloro-4-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 3
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1-(3-chloro-4-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 4
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1-(3-chloro-4-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
1-(3-chloro-4-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 6
1-(3-chloro-4-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide

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